6-Chloro-3-methylindolin-2-one
Overview
Description
6-Chloro-3-methylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a chlorine atom at the 6th position and a methyl group at the 3rd position on the indole ring, making it a unique derivative with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-3-methylindolin-2-one involves the chlorination of indole-2,3-dione under acidic conditions. The reaction typically uses chlorine gas as the chlorinating agent . The process involves:
- Dissolving indole-2,3-dione in an appropriate solvent.
- Introducing chlorine gas into the solution.
- Maintaining the reaction mixture under acidic conditions to facilitate the chlorination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions can introduce new substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various halogenated or nitrated indole compounds .
Scientific Research Applications
6-Chloro-3-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dihydro-indol-2-one: Lacks the methyl group at the 3rd position.
3-Methyl-1,3-dihydro-indol-2-one: Lacks the chlorine atom at the 6th position.
6-Bromo-3-methyl-1,3-dihydro-indol-2-one: Contains a bromine atom instead of chlorine at the 6th position.
Uniqueness
6-Chloro-3-methylindolin-2-one is unique due to the presence of both chlorine and methyl groups on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8ClNO |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8ClNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |
InChI Key |
QOXVTAOGHFFSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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